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Compound of Interest

Compound Name: Midesteine

Cat. No.: B1676579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of two leukocyte elastase inhibitors,

Midesteine (also known as MR889) and ONO-5046 (Sivelestat). Both compounds target

human neutrophil elastase, a key mediator in the pathogenesis of various inflammatory

diseases. This document synthesizes available preclinical and clinical data to provide a

comprehensive overview of their respective mechanisms of action, efficacy, and signaling

pathway modulation.

Executive Summary
Midesteine and ONO-5046 are both potent inhibitors of human neutrophil elastase. ONO-

5046, also marketed as Sivelestat, has been extensively studied and is approved for the

treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated

with systemic inflammatory response syndrome in some countries. Preclinical and clinical data

demonstrate its efficacy in mitigating inflammation and lung injury through the modulation of

several key signaling pathways. Midesteine, a synthetic cyclic thiolic elastase inhibitor, has

also shown inhibitory activity against human neutrophil elastase and has been investigated in

the context of chronic obstructive pulmonary disease (COPD). However, its development

appears to have been discontinued. This guide provides a side-by-side comparison of the

available data to aid researchers in understanding the pharmacological profiles of these two

compounds.
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Mechanism of Action
Both Midesteine and ONO-5046 are competitive inhibitors of human neutrophil elastase.

ONO-5046 (Sivelestat) acts as a competitive inhibitor of human neutrophil elastase.[1]

Midesteine (MR889) is a reversible, slow-binding, fully competitive inhibitor of human

leukocyte elastase.[1]

Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for Midesteine and ONO-5046 from

various studies.

Table 1: In Vitro Inhibition of Human Neutrophil Elastase

Compound Inhibition Constant (Ki) IC50

Midesteine (MR889) 1.27 - 1.38 µM[1] Not Reported

ONO-5046 (Sivelestat) 0.2 µM 0.044 µM

Table 2: Preclinical Efficacy of ONO-5046 (Sivelestat) in Animal Models of Acute Lung Injury
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Animal Model
Inflammatory
Stimulus

Key Findings Reference

Rat
Lipopolysaccharide

(LPS)

Significantly

ameliorated LPS-

induced lung injury,

reduced lung wet-to-

dry ratio, and inhibited

inflammatory

signaling.[2]

Zhou Y, et al. (2024)

[3]

Rat
Lipopolysaccharide

(LPS)

Increased expression

of ACE2/Ang-(1–

7)/Mas receptor axis,

reduced lung

histopathological

injury and serum TNF-

α and IL-6.

Li, Y., et al. (2023)

Rat
Klebsiella

pneumoniae

Attenuated

inflammatory

response and

oxidative stress by

inhibiting JNK/NF-κB

and activating

Nrf2/HO-1 signaling

pathways.

Wang, C., et al. (2023)

Table 3: Clinical Trial Data for Midesteine (MR889) in COPD

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24484066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11210789/
https://www.benchchem.com/product/b1676579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design
Patient
Population

Dosage Key Findings Reference

Double-blind,

randomized,

placebo-

controlled

60 patients with

stable COPD

500 mg b.i.d. for

4 weeks

Well-tolerated.

No significant

change in

plasma elastin-

derived peptides

or urinary

desmosine in the

overall group. A

subset of

patients with

shorter disease

duration showed

a significant

reduction in

urinary

desmosine.[4]

Luisetti M, et al.

(1996)[4][5]

Signaling Pathway Modulation by ONO-5046
(Sivelestat)
ONO-5046 has been shown to modulate multiple intracellular signaling pathways involved in

inflammation and cell survival.

PI3K/AKT/mTOR Signaling Pathway
Sivelestat has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway. This

inhibition leads to a reduction in the release of apoptotic and inflammatory factors, contributing

to its protective effects in acute lung injury.[3]
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ONO-5046 inhibits the PI3K/AKT/mTOR pathway.

JNK/NF-κB and Nrf2/HO-1 Signaling Pathways
Sivelestat has also been shown to inhibit the activation of the JNK/NF-κB signaling pathway

while promoting the nuclear translocation of Nrf2 and upregulating the expression of heme

oxygenase 1 (HO-1). This dual action helps to attenuate the inflammatory response and

oxidative stress.
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ONO-5046 modulates JNK/NF-κB and Nrf2/HO-1 pathways.

Experimental Protocols
Inhibition of Human Leukocyte Elastase by Midesteine
(MR889)
The kinetic mechanism of inhibition of human leukocyte elastase by MR889 was investigated

using pre-steady-state and steady-state kinetic analysis. The rate constants for complex

formation (kon) and dissociation (koff) were determined in the presence of a tetrapeptide

substrate at 37°C and pH 7.40. The inhibition equilibrium constant (Ki) was calculated as the

ratio of koff to kon and also determined from steady-state kinetic experiments. The elastolytic

activity of leukocyte elastase was assessed using insoluble elastin as the substrate.[1]

LPS-Induced Acute Lung Injury in Rats (ONO-5046)
Animal Model: Male Wistar rats were utilized.
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Induction of ALI: Acute lung injury was induced by a single intraperitoneal injection of

lipopolysaccharide (LPS).

Drug Administration: Sivelestat was administered to the treatment groups, typically via

intraperitoneal injection, at specified doses and time points relative to the LPS challenge.

Assessments: Lung injury was evaluated through various methods including:

Pulmonary histology to observe pathological changes.

Lung wet-to-dry (W/D) weight ratio to assess pulmonary edema.

Immunohistochemical analysis for markers like intercellular adhesion molecule-1 (ICAM-

1).

Quantification of myeloperoxidase (MPO)-positive cells as an index of neutrophil

infiltration.

Gene expression analysis of inflammatory markers.[2]

Measurement of arterial blood gases (PaO2, PaO2/FiO2).[3]

ELISA for serum levels of inflammatory cytokines (TNF-α, IL-6) and cell adhesion

molecules (VCAM-1, ICAM-1).[3]

Western blot analysis to determine the expression of proteins in relevant signaling

pathways.[3]

Clinical Trial of Midesteine (MR889) in COPD
Study Design: A double-blind, randomized, placebo-controlled clinical trial was conducted.

Participants: Sixty patients with stable Chronic Obstructive Pulmonary Disease (COPD) were

enrolled.

Intervention: Thirty subjects received Midesteine (MR889) orally at a dose of 500 mg twice

daily (b.i.d.) for 4 weeks. Thirty subjects received a placebo following the same schedule.
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Efficacy Parameters: The efficacy of MR889 was evaluated by measuring the levels of

plasma elastin-derived peptides and urinary desmosine before and after the treatment

period. Safety parameters were also monitored throughout the study.[4]

Conclusion
Both Midesteine and ONO-5046 are effective inhibitors of human neutrophil elastase. ONO-

5046 (Sivelestat) has a more extensive body of research, with well-documented preclinical

efficacy in various models of acute lung injury and a deeper understanding of its modulatory

effects on key inflammatory signaling pathways. The available data for Midesteine (MR889)

confirms its mechanism of action and suggests a potential, though not conclusively

demonstrated, disease-modifying effect in a subset of COPD patients. The discontinuation of

Midesteine's development limits the availability of further comparative data. This guide

provides a summary of the existing evidence to inform future research and drug development

efforts in the field of neutrophil elastase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1676579#comparative-analysis-of-midesteine-and-
ono-5046]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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